molecular formula C8H9N3 B1358451 5-Methyl-1H-indazol-3-amine CAS No. 88805-94-1

5-Methyl-1H-indazol-3-amine

Cat. No.: B1358451
CAS No.: 88805-94-1
M. Wt: 147.18 g/mol
InChI Key: UKKWIOCVCZXOAM-UHFFFAOYSA-N
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Description

5-Methyl-1H-indazol-3-amine is a nitrogen-containing heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This compound is of significant interest due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules .

Mechanism of Action

Target of Action

The primary targets of 5-Methyl-1H-indazol-3-amine are tyrosine kinases and Bcl2 family members . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. The Bcl2 family members are key regulators of the apoptotic process, which is a programmed cell death pathway.

Mode of Action

This compound interacts with its targets by binding effectively with the hinge region of tyrosine kinases . This interaction inhibits the activity of these enzymes, leading to a decrease in the activation of proteins involved in cell proliferation and survival. Additionally, this compound may inhibit Bcl2 family members, thereby promoting apoptosis .

Biochemical Pathways

The compound affects the p53/MDM2 pathway in a concentration-dependent manner . The p53 protein is a crucial regulator of the cell cycle and prevents cancer formation. Thus, by affecting this pathway, this compound can influence cell cycle progression and apoptosis.

Result of Action

The compound exhibits promising inhibitory effects against certain cancer cell lines. For instance, it has shown a significant inhibitory effect against the K562 cell line (chronic myeloid leukemia), with an IC50 (50% inhibition concentration) value of 5.15 µM . Moreover, it affects apoptosis and cell cycle progression .

Biochemical Analysis

Biochemical Properties

5-Methyl-1H-indazol-3-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to bind effectively with the hinge region of tyrosine kinase, a critical enzyme in cell signaling pathways . This binding interaction can inhibit the activity of tyrosine kinase, thereby affecting downstream signaling processes. Additionally, this compound has been observed to interact with members of the Bcl2 family, which are involved in the regulation of apoptosis .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been demonstrated to inhibit the growth of various cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells . This compound influences cell function by inducing apoptosis and causing cell cycle arrest. It affects cell signaling pathways, particularly the p53/MDM2 pathway, which plays a pivotal role in the regulation of cell growth and apoptosis . Furthermore, this compound can alter gene expression and cellular metabolism, contributing to its antitumor activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the hinge region of tyrosine kinase, inhibiting its activity and thereby disrupting cell signaling pathways . This compound also affects the p53/MDM2 pathway, leading to the activation of p53 and subsequent induction of apoptosis . Additionally, this compound can inhibit the activity of Bcl2 family members, further promoting apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell growth and induction of apoptosis . The compound’s efficacy may decrease over time due to degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including damage to normal cells and tissues . Threshold effects have been observed, where the compound’s efficacy plateaus at certain dosages, indicating a limit to its therapeutic potential.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body . The compound can also affect metabolic flux, altering the levels of various metabolites within cells. These interactions can influence the overall metabolic state of the cell, contributing to the compound’s biological effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The distribution of this compound within tissues can also influence its therapeutic efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization can affect the compound’s ability to interact with its target biomolecules and exert its biological effects. For example, this compound may accumulate in the nucleus, where it can influence gene expression and cell signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1H-indazol-3-amine typically involves the cyclization of appropriate precursors. One common method starts with 5-bromo-2-fluorobenzonitrile, which is refluxed with hydrazine hydrate to yield 5-bromo-1H-indazol-3-amine. This intermediate can then be methylated to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of catalysts and optimized reaction conditions to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1H-indazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-Methyl-1H-indazol-3-one, while substitution reactions can introduce various functional groups at different positions on the indazole ring .

Scientific Research Applications

5-Methyl-1H-indazol-3-amine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indazole derivatives such as:

Uniqueness

5-Methyl-1H-indazol-3-amine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other indazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-methyl-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-2-3-7-6(4-5)8(9)11-10-7/h2-4H,1H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKWIOCVCZXOAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624708
Record name 5-Methyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88805-94-1
Record name 5-Methyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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